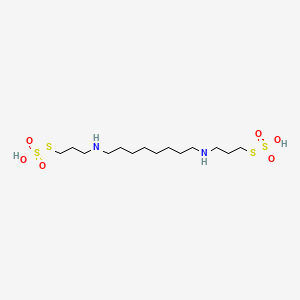
S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate: is a complex organosulfur compound It is characterized by its unique structure, which includes multiple functional groups such as thiosulfate, amino, and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Thiosulfation: Introduction of the thiosulfate group through reactions with thiosulfuric acid or its derivatives.
Amination: Incorporation of amino groups via reactions with amines or ammonia under controlled conditions.
Sulfanylation: Addition of sulfanyl groups using thiol compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. Key steps include:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Techniques like crystallization, distillation, and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides.
Major Products:
Oxidation Products: Sulfonic acids, disulfides.
Reduction Products: Thiols, amines.
Substitution Products: Halogenated compounds, hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.
Synthesis: Intermediate in the synthesis of more complex organosulfur compounds.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with sulfur-containing substrates.
Biochemical Probes: Used in studies to understand sulfur metabolism and related pathways.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Diagnostic Agents: Utilized in the development of diagnostic tools for detecting sulfur-related metabolic disorders.
Industry:
Material Science: Incorporated into polymers and coatings to enhance properties like durability and resistance to oxidation.
Agriculture: Used in formulations of fertilizers and pesticides to improve efficacy and stability.
Wirkmechanismus
The mechanism of action of S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate involves its interaction with various molecular targets and pathways. Key aspects include:
Molecular Targets: Enzymes and proteins that contain or interact with sulfur groups.
Pathways Involved: Sulfur metabolism pathways, redox regulation, and signal transduction pathways involving sulfur-containing molecules.
Vergleich Mit ähnlichen Verbindungen
- S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen sulfate
- S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen sulfite
Comparison:
- Structural Differences: While similar in structure, the presence of different functional groups (e.g., sulfate vs. thiosulfate) can significantly alter their chemical properties and reactivity.
- Reactivity: The thiosulfate group in S-(3-((8-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)octyl)amino)propyl) hydrogen thiosulfate provides unique reactivity compared to its sulfate and sulfite analogs.
- Applications: The unique properties of the thiosulfate group make this compound particularly useful in applications requiring redox activity and sulfur metabolism studies.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
35871-57-9 |
|---|---|
Molekularformel |
C14H32N2O6S4 |
Molekulargewicht |
452.7 g/mol |
IUPAC-Name |
1,8-bis(3-sulfosulfanylpropylamino)octane |
InChI |
InChI=1S/C14H32N2O6S4/c17-25(18,19)23-13-7-11-15-9-5-3-1-2-4-6-10-16-12-8-14-24-26(20,21)22/h15-16H,1-14H2,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
ZPUGBHTTZKNQNS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCNCCCSS(=O)(=O)O)CCCNCCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


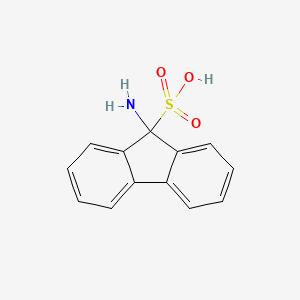
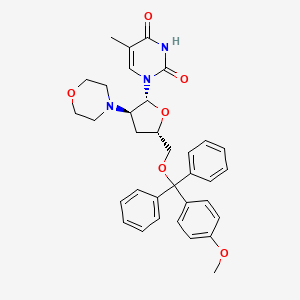
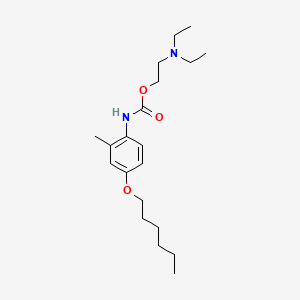
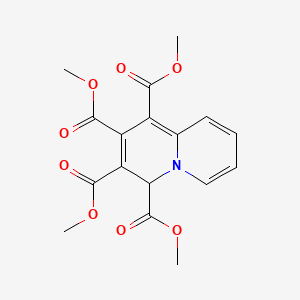
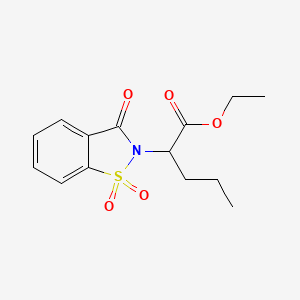
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)

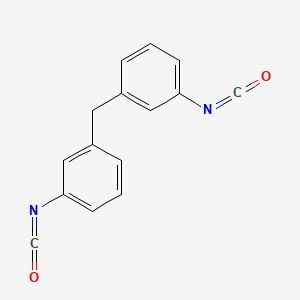

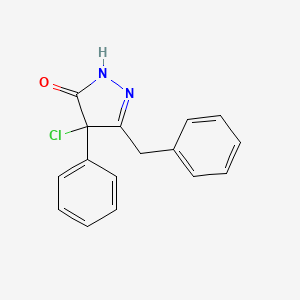
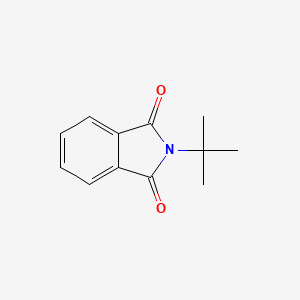
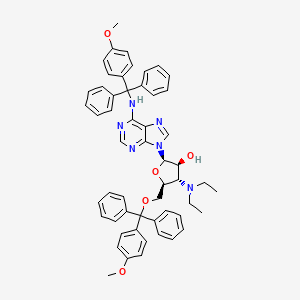
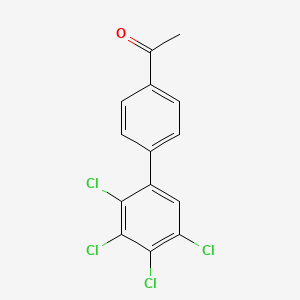
acetic acid](/img/structure/B12802654.png)
